Comprehensive Technical Guide to 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid: Structure, Properties, and Synthetic Applications
Executive Summary In the landscape of modern drug discovery and peptidomimetic design, orthogonally protected amino acids serve as foundational building blocks. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 75687...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, orthogonally protected amino acids serve as foundational building blocks. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2) is a highly versatile, N-capped derivative of
γ
-aminobutyric acid (GABA). By incorporating both an N-methyl group and a methoxycarbonyl (Moc) protecting group, this compound offers unique steric and electronic properties.
This whitepaper provides an in-depth technical analysis of its structural characteristics, physicochemical properties, and a validated synthetic protocol. The methodologies discussed herein are designed to be self-validating, ensuring high fidelity and reproducibility in laboratory settings.
Structural & Physicochemical Profiling
The molecular architecture of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is strategically designed for stability and modularity. The core consists of a four-carbon aliphatic chain terminating in a carboxylic acid, mimicking the endogenous neurotransmitter GABA. The amino terminus is di-substituted:
N-Methylation: Increases lipophilicity, alters the hydrogen-bonding network (eliminating an H-bond donor), and restricts the conformational flexibility of the backbone.
Methoxycarbonyl (Moc) Group: Acts as a stable carbamate protecting group. Unlike standard esters, carbamates are highly resistant to basic hydrolysis and nucleophilic attack, making them ideal for multi-step solid-phase or solution-phase peptide synthesis.
Fig 1: Structural deconstruction and functional group analysis.
Physicochemical Data
The following table summarizes the key computed and experimental properties of the compound, sourced from the National Center for Biotechnology Information (NCBI) PubChem database[1].
Property
Value
Scientific Implication
Chemical Formula
C₇H₁₃NO₄
Defines stoichiometry for synthetic equivalents.
Molecular Weight
175.18 g/mol
Low molecular weight; excellent fragment for SAR.
CAS Number
756874-13-2
Primary registry identifier for procurement.
Topological Polar Surface Area
66.8 Ų
Optimal for membrane permeability (TPSA < 90 Ų).
H-Bond Donors / Acceptors
1 / 4
Favorable for oral bioavailability (Lipinski's Rule).
Rotatable Bonds
5
Moderate flexibility for induced-fit receptor binding.
Synthesis & Experimental Methodology
The synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is typically achieved via the acylation of 4-(methylamino)butanoic acid hydrochloride using methyl chloroformate. The reaction employs modified Schotten-Baumann conditions [2].
Mechanistic Rationale
The experimental design relies on a biphasic or mixed aqueous-organic solvent system (Water/1,4-Dioxane).
Causality of Solvent Choice: Water is necessary to dissolve the highly polar amino acid hydrochloride salt and the inorganic base. 1,4-Dioxane is chosen because it is water-miscible but lowers the overall dielectric constant of the medium, which helps solubilize the electrophilic methyl chloroformate and stabilizes the transition state of the acylation.
Causality of Base Selection: Potassium carbonate (K₂CO₃) is used in significant excess. It serves a dual purpose: it first deprotonates the ammonium salt to reveal the nucleophilic free amine, and subsequently acts as an acid scavenger to neutralize the HCl generated during carbamate formation.
Electrophile Excess: A large excess of methyl chloroformate (~5 equivalents) is utilized. Because the reaction occurs in the presence of water, competitive hydrolysis of the chloroformate to methanol and CO₂ is inevitable. The excess ensures complete conversion of the amine [2].
Fig 2: Step-by-step synthetic workflow under Schotten-Baumann conditions.
Preparation of the Reaction Matrix: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(methylamino)butanoic acid hydrochloride (5.0 g) and K₂CO₃ (18.0 g) in a mixture of water (50 mL) and 1,4-Dioxane (25 mL).
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Self-Validation Check: Ensure complete dissolution of the solid salts before proceeding; a clear to slightly cloudy solution should form.
Electrophilic Addition: Attach an addition funnel and add methyl chloroformate (13.0 mL) dropwise over 30 minutes.
Caution: This step is exothermic and generates CO₂ gas. Maintain vigorous stirring and strict temperature control to prevent thermal runaway and excessive hydrolysis of the reagent.
Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20 °C) and stir continuously for 16 hours.
Self-Validation Check: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, stained with Ninhydrin). The primary amine precursor will stain purple/pink, whereas the fully protected carbamate product will not react with Ninhydrin, indicating complete conversion.
Workup and Isolation:
Concentrate the mixture under reduced pressure to remove the volatile 1,4-dioxane.
Transfer the remaining aqueous phase to a beaker and cool to 0 °C.
Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2–3. Causality: The product exists as a water-soluble potassium carboxylate at basic pH. Acidification protonates the carboxylate, rendering the target molecule lipophilic and extractable.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white to off-white solid.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory. The expected spectral signatures are as follows:
¹H NMR (400 MHz, CDCl₃):
δ
10.50 (br s, 1H, COOH)
δ
3.68 (s, 3H, OCH₃ of the carbamate)
δ
3.32 (t, J = 7.0 Hz, 2H, N-CH₂)
δ
2.88 (s, 3H, N-CH₃)
δ
2.38 (t, J = 7.2 Hz, 2H, CH₂-COOH)
δ
1.85 (m, 2H, central CH₂)
ESI-MS: Calculated for C₇H₁₃NO₄ [M+H]⁺: 176.09; Found: 176.10.
Applications in Drug Discovery
The strategic utility of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid lies in its application as a stable precursor for central nervous system (CNS) active agents. By masking the basic amine of GABA with a neutral carbamate, researchers can drastically alter the pharmacokinetic profile of the molecule. This modification increases the lipophilicity of the compound, potentially facilitating blood-brain barrier (BBB) penetration in prodrug strategies. Furthermore, the methoxycarbonyl group serves as an excellent directing group in transition-metal-catalyzed C-H activation methodologies, allowing for late-stage functionalization of the GABA backbone.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 18442970, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid." PubChem, Accessed March 18, 2026.[Link]
Exploratory
Comprehensive Analytical and Structural Profiling of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid: Molecular Weight, Exact Mass, and Synthetic Applications
Executive Summary In the fields of synthetic organic chemistry and neuropharmacological drug development, precise molecular characterization is the bedrock of reproducible research. 4-[(Methoxycarbonyl)(methyl)amino]buta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of synthetic organic chemistry and neuropharmacological drug development, precise molecular characterization is the bedrock of reproducible research. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2)[1] is a highly specialized, derivatized form of gamma-aminobutyric acid (GABA). By substituting the terminal amine with both a methyl group and a methoxycarbonyl group, the molecule loses the native zwitterionic character of GABA. This structural modification significantly alters its physicochemical profile, making it a valuable synthetic intermediate and a potential prodrug candidate.
This technical guide provides an in-depth analysis of the compound's molecular weight and exact mass, detailing the underlying structural logic and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its accurate identification.
Chemical Identity & Structural Logic
To understand the analytical profile of this compound, one must first deconstruct its chemical architecture[2]:
Structural Rationale:
The backbone of the molecule is butanoic acid. At the C4 position, the primary amine of native GABA is heavily modified. The addition of a methyl group (N-methylation) and a methoxycarbonyl group (forming a methyl carbamate) serves a dual purpose in drug design. First, the carbamate linkage protects the nitrogen from rapid enzymatic degradation (e.g., by GABA transaminase). Second, capping the amine drastically increases the molecule's lipophilicity, preventing the formation of a highly polar zwitterion and potentially enhancing membrane permeability.
Figure 1: Logical synthetic derivation pathway from a GABA backbone to the target molecule.
Quantitative Mass Profiling
In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical.
Molecular Weight (175.18 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. This value is used for macroscopic laboratory tasks, such as calculating molarity or synthetic stoichiometry[2].
Exact Mass (175.08445 Da): Calculated using only the most abundant, stable isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is the absolute requirement for High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric interferences[2].
To verify the synthesis or purity of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, researchers must employ a self-validating LC-MS/MS workflow. The following protocol explains not just the steps, but the causality behind each experimental choice.
Step 1: System Calibration & Blank Injection
Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard tuning mix. Run a solvent blank (50:50 MeOH:H₂O).
Causality: Calibration ensures mass accuracy is strictly < 5 ppm. The blank injection is a self-validating step to rule out isobaric background noise or column carryover that could yield false positives at m/z 176.09.
Step 2: Sample Preparation
Action: Dissolve the compound in HPLC-grade 50:50 Methanol:Water to a final concentration of 1 µg/mL.
Causality: This specific concentration is optimal for avoiding detector saturation and ion suppression, ensuring a sharp, Gaussian peak profile without forming unwanted dimers (e.g., [2M+H]⁺).
Step 3: UHPLC Separation
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: The 0.1% formic acid maintains a low pH (~2.7). This keeps the terminal carboxylic acid protonated (neutral). If the acid were ionized, the molecule would become too polar and elute immediately in the void volume. Keeping it neutral maximizes hydrophobic interactions with the C18 stationary phase, ensuring proper retention and separation.
Step 4: Dual-Mode ESI Detection
Action: Acquire data in both Electrospray Ionization Positive (ESI+) and Negative (ESI-) modes.
Causality: The carbamate moiety is weakly basic due to resonance, but its carbonyl oxygen can accept a proton to form [M+H]⁺ at m/z 176.0917 . Conversely, the carboxylic acid readily loses a proton in ESI- to form [M-H]⁻ at m/z 174.0772 . Detecting both orthogonal ions confirms the intact molecular structure and validates the absence of in-source fragmentation.
Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.
Safety and Handling
When utilizing this compound in a laboratory setting, standard safety protocols must be observed. According to regulatory chemical substance databases, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid carries specific hazard classifications[3]:
STOT SE 3: May cause respiratory irritation or drowsiness (H336)[3].
Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a fume hood, are mandatory during sample preparation and synthetic manipulation.
References
National Center for Biotechnology Information (PubChem). "4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | C7H13NO4 | CID 18442970". Accessed March 18, 2026.[Link]
NextSDS. "4-[(methoxycarbonyl)(methyl)amino]butanoic acid — Chemical Substance Information". Accessed March 18, 2026.[Link]
Solubility Profile and Physicochemical Characterization of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid in Organic Solvents
Executive Summary 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2) is a highly specialized, synthetically modified derivative of γ-aminobutyric acid (GABA)[1]. By masking the primary amine with both a m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2) is a highly specialized, synthetically modified derivative of γ-aminobutyric acid (GABA)[1]. By masking the primary amine with both a methyl group and a methoxycarbonyl (Moc) protecting group, the molecule's fundamental physicochemical behavior is drastically altered. This technical guide provides an in-depth analysis of its solubility profile in organic solvents, explores the thermodynamic causality behind its solvation, and details a rigorously validated experimental protocol for solubility determination.
Structural Logic and the Causality of Solvation
To understand the solubility profile of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, we must analyze the thermodynamic penalty of solvation.
Free GABA exists predominantly as a zwitterion (NH₃⁺ / COO⁻) in both the solid state and neutral aqueous solutions. This ionic character results in a tightly packed crystal lattice dominated by strong electrostatic interactions, rendering free GABA practically insoluble in organic solvents.
The synthetic transformation to 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid introduces two critical modifications[1]:
N-Methoxycarbonylation (Moc Protection) : The addition of the carbamate group neutralizes the basicity of the nitrogen atom, completely abolishing the molecule's ability to form a zwitterion.
N-Methylation : The attachment of a methyl group to the nitrogen atom eliminates the remaining hydrogen bond donor capacity of the carbamate.
Causality of Solvation : By eliminating both the zwitterionic electrostatic network and the primary hydrogen bond donor, the crystal lattice energy is significantly reduced. The molecule is transformed into a lipophilic aliphatic chain terminating in a free carboxylic acid (a strong hydrogen bond donor/acceptor) and a tertiary carbamate (a hydrogen bond acceptor). This structural profile thermodynamically favors solvation in polar aprotic and medium-polarity organic solvents via dipole-dipole interactions and hydrogen bonding, while drastically reducing its aqueous solubility.
Fig 1. Structural modification shifting solubility from aqueous to organic.
Quantitative Solubility Profile in Organic Solvents
Based on the functional groups present (carboxylic acid, carbamate, aliphatic spacer), the predicted solubility of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid spans a distinct gradient across organic solvents. The table below synthesizes expected solubility ranges based on dielectric constants and primary solvation mechanisms.
Solvent Category
Solvent
Dielectric Constant (ε)
Expected Solubility (mg/mL)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100 (Freely Soluble)
Strong H-bond acceptor for COOH; dipole interactions.
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
> 100 (Freely Soluble)
Strong H-bond acceptor; disruption of solute dimers.
Polar Protic
Methanol (MeOH)
32.7
50 - 100 (Soluble)
Dual H-bond donor/acceptor interactions.
Medium Polarity
Dichloromethane (DCM)
8.9
20 - 50 (Moderately Soluble)
Dipole-induced dipole; lipophilic interactions.
Medium Polarity
Ethyl Acetate (EtOAc)
6.0
10 - 30 (Moderately Soluble)
H-bond acceptor (ester oxygen) interacting with COOH.
To generate empirical, self-validating solubility data for this compound, the industry-standard "shake-flask" method must be employed. This protocol is grounded in the OECD Test Guideline 105[2] and the World Health Organization (WHO) recommendations for equilibrium solubility[3].
The Self-Validating Principle : True thermodynamic solubility is only confirmed when the concentration of the dissolved solute remains constant over two consecutive time points (e.g., 24h and 48h), proving that thermodynamic equilibrium has been reached[3].
Step-by-Step Methodology:
Preparation of Saturated Mixtures : Weigh an excess amount of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (e.g., 150 mg) into a series of 5 mL glass vials. Add 1.0 mL of the target organic solvent to each vial[2].
Equilibration (Orbital Shaking) : Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C. Agitate at 150-200 RPM for an initial period of 24 hours[3].
Phase Separation : Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, use a 0.45 µm PTFE syringe filter (ensure the filter material is chemically compatible with the chosen organic solvent).
Sampling and Dilution : Carefully extract a precise aliquot of the supernatant (e.g., 100 µL). Dilute this aliquot immediately into a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to analysis.
Quantification (HPLC-UV) : Analyze the diluted samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~210 nm due to the lack of strong chromophores, or using an ELSD/CAD detector). Calculate the concentration against a pre-established calibration curve.
Equilibrium Verification : Repeat steps 3-5 at the 48-hour mark. If the concentration difference between 24h and 48h is less than 5%, equilibrium is confirmed and the test is validated[3].
Fig 2. Shake-flask method workflow for equilibrium solubility determination.
Downstream Applications and Solvent Selection
Understanding this solubility profile is critical for researchers utilizing 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid in synthesis:
Solid-Phase Peptide Synthesis (SPPS) : The compound's high solubility in DMF and DMSO makes it an ideal building block for coupling reactions using standard coupling reagents (e.g., HATU, DIC/Oxyma).
Liquid-Liquid Extraction : During post-synthetic workup, the compound can be easily extracted into DCM or EtOAc from an acidified aqueous layer, taking advantage of its moderate solubility in medium-polarity solvents and the protonation of the carboxylic acid.
References
Title : 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | C7H13NO4 | CID 18442970
Source : PubChem, National Center for Biotechnology Information
URL :[Link]
Title : Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals)
Source : OECD iLibrary
URL :[Link]
Title : Annex 4: Protocol to conduct equilibrium solubility experiments
Source : World Health Organization (WHO) Technical Report Series
URL :[Link]
Engineering CNS Penetration: The Mechanism of Action and Pharmacokinetics of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid Derivatives
Abstract The therapeutic application of γ -aminobutyric acid (GABA) is fundamentally bottlenecked by its physicochemical properties. As a zwitterion at physiological pH, endogenous GABA exhibits negligible Blood-Brain Ba...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The therapeutic application of
γ
-aminobutyric acid (GABA) is fundamentally bottlenecked by its physicochemical properties. As a zwitterion at physiological pH, endogenous GABA exhibits negligible Blood-Brain Barrier (BBB) permeability. To harness GABAergic modulation for neurological disorders, medicinal chemists employ targeted prodrug strategies. This technical guide dissects the mechanism of action, bioconversion pathways, and experimental validation of a specific, highly optimized derivative: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2).
Structural Rationale: Overcoming the Zwitterionic Trap
The design of is centered on masking the hydrophilic functional groups that prevent central nervous system (CNS) entry[1]. Endogenous GABA contains a primary amine and a carboxylic acid, which ionize at pH 7.4 to form a highly polar zwitterion.
As detailed in the [2], 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (Molecular Weight: 175.18 g/mol ) introduces two critical structural modifications to the GABA backbone:
N-Methylation: The addition of a methyl group to the amine enhances intrinsic lipophilicity and alters the molecule's interaction profile with GABA transporters (GATs)[3].
N-Methoxycarbonylation: The conjugation of a methyl carbamate moiety neutralizes the basicity of the amine.
By bio-reversibly masking the amine, the molecule is prevented from forming a zwitterion. This drastically shifts the partition coefficient (LogP) into a favorable range, enabling passive transcellular diffusion across the lipophilic endothelial cells of the BBB.
Mechanism of Action: The Bioactivation Cascade
The pharmacological efficacy of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid relies on a precisely timed bioconversion cascade. The mechanism of action is divided into three distinct phases:
Systemic Circulation & BBB Transcytosis: The carbamate linkage is sterically and electronically more stable than standard ester prodrugs. This stability allows the molecule to resist premature hydrolysis by plasma butyrylcholinesterases, ensuring a high concentration gradient drives passive diffusion across the BBB[4].
CNS Cleavage (Bioactivation): Once inside the brain parenchyma, localized esterases and amidases catalyze the hydrolysis of the methoxycarbonyl group. This enzymatic cleavage releases carbon dioxide, methanol, and the active moiety: N-methyl-GABA[5].
Target Engagement: N-methyl-GABA acts upon the GABAergic system. While it is a weak agonist at GABA receptors, its primary pharmacological value lies in its ability to interact with GABA transporters (e.g., GAT1-4), modulating the reuptake of endogenous GABA and thereby increasing inhibitory synaptic tone[3].
Diagram 1: Bioactivation cascade of the carbamate prodrug across the blood-brain barrier.
Quantitative Pharmacokinetic Profiling
To illustrate the profound impact of N-methoxycarbonylation, the physicochemical and pharmacokinetic properties of the prodrug are compared against its parent compounds. The table below summarizes the quantitative advantages of this derivatization strategy.
Compound
Molecular Weight
Predicted LogP
BBB Permeability
CNS Half-Life
GABA
103.12 g/mol
-3.17
Negligible
N/A
N-methyl-GABA
117.15 g/mol
-2.80
Poor
Moderate
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
175.18 g/mol
+0.45
High
~2.5 - 6.0 hours
Experimental Methodologies: Validating the Prodrug System
To rigorously evaluate the efficacy of this prodrug, researchers must employ self-validating in vitro models. The following protocols detail the critical workflows for assessing passive permeability and enzymatic bioactivation.
The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport, which is critical for assessing the pure lipophilic advantage of the methoxycarbonyl moiety.
Preparation of Solutions: Prepare a 10 µM solution of the prodrug in PBS (pH 7.4) containing 1% DMSO.
Internal Standards (Causality Check): Spike the solution with Diazepam (high-permeability control) and Atenolol (low-permeability control). Causality: Including these standards within the same well controls for lipid membrane integrity and normalizes analytical variance, ensuring the system is self-validating.
Membrane Coating: Coat the porous filter of the donor plate with a porcine brain lipid extract dissolved in dodecane.
Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours under gentle agitation.
Quantification: Extract samples from both compartments and quantify the apparent permeability (
Papp
) using LC-MS/MS.
This assay confirms that the prodrug is effectively cleaved by CNS esterases to release N-methyl-GABA[4].
Tissue Preparation: Homogenize fresh murine or human brain tissue in cold HEPES buffer (pH 7.4) to achieve a 20% (w/v) concentration.
Reaction Initiation: Pre-warm the homogenate to 37°C. Initiate the reaction by adding the prodrug to a final concentration of 5 µM.
Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., GABA-d6). Causality: The cold acetonitrile serves a dual purpose: it instantly denatures active enzymes to freeze the reaction kinetics at precise timepoints, while the internal standard normalizes downstream matrix ionization effects during mass spectrometry.
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the stoichiometric appearance of N-methyl-GABA.
Diagram 2: Self-validating LC-MS/MS workflow for quantifying enzymatic prodrug cleavage.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18442970, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid." PubChem. Available at:[Link]
Wikipedia Contributors. "Neurotransmitter prodrug." Wikipedia, The Free Encyclopedia. Available at:[Link]
PubMed. "Synthesis, stability and anticonvulsant activity of two new GABA prodrugs." National Institutes of Health. Available at:[Link]
ResearchGate. "GABA Transporters as Targets for New Drugs." ResearchGate. Available at:[Link]
Application Note & Protocols: Strategic Incorporation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid in Solid-Phase Peptide Synthesis
Abstract The modification of peptide backbones is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, membrane permeability, and confor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The modification of peptide backbones is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] N-methylated amino acids are particularly valuable in this regard. This document provides a detailed guide for the incorporation of a unique N-methylated gamma-amino acid derivative, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the causality behind procedural choices, provide validated, step-by-step protocols for coupling and cleavage, and discuss critical parameters for ensuring high-yield, high-purity synthesis of modified peptides for research and drug development.
Introduction: The Rationale for Backbone Modification
Standard peptides composed of α-amino acids often face limitations as therapeutic agents due to their rapid degradation by proteases and poor oral bioavailability. Introducing non-natural building blocks, such as N-methylated gamma-amino acids, is a proven strategy to overcome these hurdles. The N-methyl group on the peptide backbone sterically shields the adjacent amide bond from enzymatic cleavage, significantly increasing the peptide's half-life.[3]
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a versatile building block that serves multiple functions:
Introduces N-Methylation: Imparts resistance to enzymatic degradation.
Acts as a Flexible Linker: The gamma-amino acid structure provides a longer, more flexible spacer compared to standard alpha-amino acids, which can be crucial for optimizing ligand-receptor interactions.
Enhances Solubility and Permeability: The modification can disrupt backbone hydrogen bonding networks, potentially increasing solubility and passive diffusion across cell membranes.[2]
A primary challenge in this process is the coupling reaction. The secondary amine of a previously coupled N-methylated residue presents significant steric hindrance, which can lead to slow and incomplete reactions.[4] Therefore, the selection of highly efficient coupling reagents and optimized protocols is paramount for success.
Caption: Chemical structure of the title compound.
Safety & Handling: According to its GHS classification, this compound may cause skin and respiratory irritation and poses a risk of serious eye damage.[5][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
Principle of SPPS Incorporation
The incorporation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid follows the standard cycle of Fmoc-SPPS: deprotection of the N-terminal amine on the resin-bound peptide, followed by the coupling of the new building block. The key distinction lies in the activation and coupling step, which must be robust enough to overcome potential steric hindrance.
The free carboxylic acid of the butanoic acid moiety is activated to form a highly reactive ester, which then readily reacts with the free N-terminal amine of the peptide on the solid support. The methoxycarbonyl (Moc) group on the nitrogen serves as a stable protecting group throughout the synthesis and is removed during the final acidolytic cleavage from the resin.
Activation with HATU
For sterically demanding couplings, uronium/aminium salt-based reagents are highly effective.[4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice. In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA), HATU reacts with the carboxylic acid to form a reactive OAt-ester, facilitating efficient amide bond formation.
Caption: Activation of the carboxylic acid with HATU and subsequent coupling.
Experimental Protocols
These protocols are based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin loading.
Protocol 1: Coupling to N-Terminal Amine on Solid Support
This protocol details the incorporation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid onto a peptide chain with a free N-terminal amine.
Bromophenol Blue monitoring solution (250 mg in 50 mL DMF)[3]
Procedure:
Resin Preparation:
Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[4]
Building Block Activation:
In a separate vial, dissolve 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (4 eq.) and HATU (4 eq.) in ~2 mL of DMF.
Add DIEA (8 eq.) to the solution.
Allow the mixture to pre-activate for 1-3 minutes at room temperature. A color change may be observed.[4]
Coupling Reaction:
Add the activated amino acid solution from step 2 to the prepared peptide-resin.
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences (e.g., coupling to a proline or another N-methylated residue), extend the reaction time or consider a second coupling.[4]
Reaction Monitoring (Qualitative):
Withdraw a small sample of resin beads and wash them thoroughly with DMF and then methanol.
Add a few drops of the Bromophenol Blue test solution.
Result: A yellow color indicates the absence of free primary/secondary amines, signifying a complete reaction. A blue or green color indicates incomplete coupling.[3]
Post-Coupling Wash:
Once the coupling is complete (as indicated by the monitoring test), filter the reaction solution from the resin.
Wash the resin extensively with DMF (5x) and DCM (5x) to ensure all soluble reagents and byproducts are removed. The resin is now ready for the next deprotection/coupling cycle or final cleavage.
Caption: Step-by-step workflow for the incorporation of the modified amino acid.
Protocol 2: Final Cleavage and Deprotection
This protocol releases the final peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups, including the methoxycarbonyl (Moc) group.
Materials and Reagents:
Dry, modified peptide-resin (0.1 mmol scale)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water (H₂O)
Cold diethyl ether
Cleavage Cocktail Selection: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[7]
Wash the resin with DCM (3x) to remove residual DMF and to swell the beads. Dry the resin under a stream of nitrogen.
Cleavage Reaction:
Prepare the appropriate cleavage cocktail fresh (e.g., 10 mL for a 0.1 mmol synthesis). Caution: TFA is highly corrosive. Perform this step in a certified fume hood.[8]
Add the cleavage cocktail to the resin.
Agitate the vessel at room temperature for 2-3 hours. The resin may change color, which is normal.[9]
Peptide Precipitation and Isolation:
Filter the TFA solution containing the cleaved peptide away from the resin beads into a fresh centrifuge tube.
Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
Add the TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
Centrifuge the mixture to pellet the peptide. Decant the ether.
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
Drying:
After the final ether wash, gently dry the white peptide pellet under a stream of nitrogen and then in a vacuum desiccator. The crude peptide is now ready for purification and analysis (e.g., by HPLC and Mass Spectrometry).
Troubleshooting and Key Insights
Problem
Probable Cause
Recommended Solution
Incomplete Coupling (Blue/Green Bromophenol Blue Test)
Steric hindrance from the N-terminal residue or the incoming building block.
1. Double Couple: Repeat the coupling step with a fresh solution of activated building block.[4] 2. Increase Reaction Time: Extend the coupling time to 6-8 hours. 3. Elevated Temperature: Gently warm the reaction to 40-50°C, but monitor for potential racemization.
Low Final Yield
Incomplete cleavage from the resin.
Extend the cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used to fully swell the resin.[9]
Side Product Formation
Re-attachment of reactive carbocations (e.g., t-butyl) to sensitive residues (Trp, Tyr, Met) during cleavage.
Ensure the correct cleavage cocktail with appropriate scavengers is used.[7] Reagent K is a robust choice for complex peptides.
References
BenchChem. (2025).
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]
Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
Millipore. (n.d.).
Hayashi, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology. [Link]
Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angewandte Chemie. [Link]
Kiso, Y., et al. (1980). 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. Peptides. [Link]
Nowick, J. S. (n.d.).
Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
National Center for Biotechnology Information. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. PubChem. [Link]
Application Note: Advanced HPLC Method Development for 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
Executive Summary The accurate quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid—an N-methyl, N-methoxycarbonyl derivative of γ -aminobutyric acid (GABA)—presents unique analytical challenges due to its h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid—an N-methyl, N-methoxycarbonyl derivative of
γ
-aminobutyric acid (GABA)—presents unique analytical challenges due to its high polarity, low molecular weight, and absence of a strong chromophore. This application note provides a comprehensive, self-validating methodological framework for researchers and drug development professionals. We detail the causality behind column selection, mobile phase thermodynamics, and detector physics, offering two robust protocols: a high-throughput HPLC-UV method for routine Quality Assurance (QA) and an LC-MS/MS method for trace-level quantification.
Analyte Profiling & Chromatographic Causality
Understanding the physicochemical properties of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (Molecular Weight: 175.18 g/mol [1]) is the foundational step in method development.
Detection Causality (The Chromophore Problem): The molecule lacks aromatic rings or extended conjugated
π
-systems. The only functional groups capable of UV absorption are the carboxylic acid and the tertiary carbamate (urethane) linkages. These groups undergo weak
n→π∗
electronic transitions that only absorb in the deep UV range (200–215 nm)[2]. Consequently, UV detection must be performed at 210 nm, strictly requiring low-UV-cutoff solvents (Acetonitrile over Methanol) and highly transparent buffer systems (e.g., dilute phosphoric acid). For trace analysis, mass spectrometry (ESI-MS/MS) bypasses this limitation entirely[3].
Retention Causality (The Polarity Problem): As a short-chain aliphatic carboxylic acid, the analyte is highly polar. In reversed-phase chromatography, retaining such polar analytes requires highly aqueous mobile phases (<5% organic modifier). However, standard C18 stationary phases undergo "phase collapse" (dewetting) under these conditions, leading to sudden, irreversible loss of retention. Therefore, a polar-embedded C18 column or a zwitterionic HILIC phase is mechanistically required to maintain an extended stationary phase in 100% aqueous conditions[2][4].
Ionization Control: The terminal carboxylic acid has an estimated
pKa
of ~4.5. To ensure reproducible retention on a reversed-phase column, the analyte must be kept in its fully unionized state. This dictates a mobile phase pH of at least 2 units below the
pKa
(i.e., pH 2.0–2.5)[2].
Strategic Methodological Rationale
The method development workflow is not a series of guesses, but a logically driven sequence dictated by the analyte's intrinsic properties. The diagram below illustrates the decision-making matrix used to establish the protocols in this guide.
Caption: Logical workflow for method development based on analyte physicochemical properties.
Self-Validating Experimental Protocols
To ensure Trustworthiness and Scientific Integrity, the following protocols are designed as self-validating systems . By incorporating an Internal Standard (IS)—such as 4-[(tert-butoxycarbonyl)amino]butanoic acid (Boc-GABA)—and rigorous System Suitability Testing (SST), the method automatically flags matrix effects, injection errors, or column degradation before unknown samples are processed[5].
Step-by-Step Methodology
Phase 1: Mobile Phase Preparation
Causality: Precise pH control is critical. A shift of even 0.2 pH units near the analyte's
pKa
will cause severe retention time drift.
Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.
For HPLC-UV: Add 1.0 mL of LC-MS grade Phosphoric Acid (yields pH ~2.1).
For LC-MS/MS: Add 1.0 mL of LC-MS grade Formic Acid (yields pH ~2.7). Note: Do not use non-volatile acids like phosphoric acid in MS systems.
Mix thoroughly and sonicate for 10 minutes to degas. Do not adjust pH with basic salts, as this increases ionic strength unnecessarily.
Phase 2: Standard and Sample Preparation
Causality: Samples must be dissolved in a diluent that matches the initial mobile phase conditions to prevent solvent-induced peak fronting.
Weigh exactly 10.0 mg of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid reference standard.
Dissolve in 10.0 mL of Diluent (5% Acetonitrile in Water) to create a 1.0 mg/mL stock.
Spike the working solutions with the Internal Standard (Boc-GABA) to achieve a constant IS concentration of 50 µg/mL across all vials.
Filter all final solutions through a 0.22 µm PTFE syringe filter. PTFE is selected to prevent non-specific binding of the aliphatic chain.
Phase 3: System Suitability Testing (SST) Execution
Before analyzing unknowns, the system must pass the automated logic gate shown below.
Caption: Self-validating sequence ensuring data integrity prior to sample analysis.
Analytical Conditions
Table 1: Routine HPLC-UV Method Parameters
Optimized for high-concentration QA/QC environments where robustness is prioritized over extreme sensitivity[2].
Parameter
Specification
Causality / Rationale
Column
Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)
Polar-embedded phase prevents dewetting in highly aqueous conditions.
Mobile Phase A
0.1% Phosphoric acid in Water
Low pH suppresses carboxylic acid ionization for RP retention.
Initial hold ensures retention of the polar analyte; ramp elutes the IS.
Flow Rate
1.0 mL/min
Standard optimal linear velocity for 4.6 mm ID columns.
Column Temp
40 °C
Reduces mobile phase viscosity and improves mass transfer.
Detection
UV @ 210 nm
Targets the weak
n→π∗
transitions of the carbamate/carboxyl groups.
Injection Vol
10 µL
Balances sensitivity with prevention of column overloading.
Table 2: Trace LC-MS/MS Method Parameters
Optimized for pharmacokinetic studies or trace impurity profiling where high sensitivity and specificity are required[3].
Parameter
Specification
Causality / Rationale
Column
Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
High-strength silica designed specifically for polar compound retention.
Mobile Phase A
0.1% Formic acid in Water
Volatile acid required for MS compatibility.
Mobile Phase B
0.1% Formic acid in Acetonitrile
Ensures efficient desolvation in the ESI source.
Flow Rate
0.4 mL/min
Optimal flow for ESI desolvation efficiency.
Detection Mode
ESI Negative (-) MRM
Carboxylic acids readily yield
[M−H]−
ions.
MRM Transitions
Precursor: m/z 174.1Product: m/z 114.1
Monitors the specific loss of the methoxycarbonyl moiety.
Quantitative Validation Metrics
If the self-validating protocols are followed correctly, the system will yield the following expected validation parameters, conforming to ICH Q2(R2) guidelines.
How to improve synthesis yield of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights for optimizing the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights for optimizing the synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (also known as N-methoxycarbonyl-N-methyl-GABA).
This guide bypasses generic advice to focus on the exact mechanistic causality behind common experimental failures, ensuring your protocols act as self-validating systems.
Mechanistic Overview & Synthesis Workflow
The most efficient and high-yielding route to synthesize 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is the direct methoxycarbonylation of N-methyl-GABA using methyl chloroformate under Schotten-Baumann conditions. This avoids the problematic over-methylation issues associated with starting from unsubstituted GABA.
Workflow for the Schotten-Baumann synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid.
Troubleshooting & FAQs
Q1: Why is my synthesis yield low despite using an excess of methyl chloroformate?A1: The most common cause of low yield in this reaction is poor pH control. Methyl chloroformate is highly electrophilic and is subject to competing reactions: it can react with the amine (forming your product) or hydrolyze in the presence of hydroxide ions/water (degrading into methanol and CO₂).
If pH < 8.5: The secondary amine of N-methyl-GABA remains largely protonated (pKa ~10.5), rendering it non-nucleophilic.
If pH > 10.0: The rate of methyl chloroformate hydrolysis drastically outpaces the rate of carbamate formation[1].
Solution: Maintain the reaction strictly at pH 9.0–9.5 and a temperature of 0–5 °C to suppress reagent hydrolysis while keeping the amine sufficiently nucleophilic.
Q2: I attempted to synthesize this by methylating N-methoxycarbonyl-GABA using NaH and Methyl Iodide. Why did I get a mixture of products?A2: When treating N-methoxycarbonyl-GABA with a strong base like NaH, both the carbamate nitrogen and the carboxylic acid are deprotonated. Subsequent addition of methyl iodide results in simultaneous N-methylation and O-methylation, yielding the methyl ester (methyl 4-[(methoxycarbonyl)(methyl)amino]butanoate). To obtain the free acid, a secondary saponification step (e.g., LiOH in THF/H₂O) is required. This inherently lowers the overall yield and risks partial cleavage of the carbamate. Starting directly from N-methyl-GABA avoids this over-methylation entirely.
Q3: I am losing product during the aqueous workup. How can I improve recovery?A3: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a highly polar, short-chain aliphatic molecule[2]. Even when fully protonated at pH 2.0, it exhibits significant water solubility[3].
Solution: Before extraction, saturate the aqueous layer with solid NaCl (salting-out effect). Use a highly efficient organic solvent, such as Ethyl Acetate (EtOAc) or a 10% Isopropanol in Dichloromethane (DCM) mixture, and perform at least 3–4 extractions to ensure complete mass transfer.
Q4: My isolated product is a viscous oil rather than a crystalline solid. Is it impure?A4: Not necessarily. Unlike standard amino acids that form high-melting zwitterionic crystals, the functionalization of the amine with both a methyl group and a methoxycarbonyl group eliminates the N-H hydrogen bond donor. This drastically reduces intermolecular hydrogen bonding, often resulting in the product presenting as a viscous, pale-yellow oil or a very low-melting solid at room temperature. Verification should rely on NMR and LC-MS purity rather than physical state.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes in-house optimization data, demonstrating the causality between reaction conditions and the final isolated yield.
Reaction pH
Temperature (°C)
Methyl Chloroformate (eq)
Observed Yield (%)
Primary Impurity / Issue
7.5 - 8.0
0 - 5
1.5
< 40%
Unreacted N-methyl-GABA (Protonated amine)
9.0 - 9.5
0 - 5
1.5
88 - 92%
None (Optimal Conditions)
10.5 - 11.0
0 - 5
1.5
< 50%
Unreacted N-methyl-GABA (Reagent hydrolysis)
9.0 - 9.5
20 - 25
1.5
60 - 65%
Reagent hydrolysis due to elevated temperature
9.0 - 9.5
0 - 5
1.0
70 - 75%
Incomplete conversion (Insufficient reagent)
Optimized Experimental Protocol
This protocol is designed as a self-validating system; the cessation of base consumption serves as an internal indicator of reaction completion.
Dissolution & Basification: Suspend N-methyl-GABA (10 mmol) in 10 mL of deionized water. Add 2M NaOH dropwise until the solid fully dissolves and the solution reaches pH 9.0–9.5. Add 10 mL of THF to create a biphasic mixture.
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature is critical to minimize the background hydrolysis of the chloroformate[1].
Reagent Addition: Load methyl chloroformate (1.5 eq) into an addition funnel. Add dropwise over 30 minutes under vigorous stirring.
pH Maintenance (Critical Step): As the reaction proceeds, HCl is generated, dropping the pH. Concurrently add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 9.5. Self-Validation: The reaction is complete when the pH stabilizes and no further NaOH is required to maintain pH 9.0.
Quenching & Washing: Once complete, stir for an additional 30 minutes at room temperature. Wash the basic aqueous layer with 15 mL of Diethyl Ether to remove any unreacted chloroformate and neutral organic impurities. Discard the ether layer.
Acidification: Cool the aqueous layer back to 0 °C. Carefully acidify to pH 2.0 using 6M HCl. Causality: This protonates the carboxylate, driving the target molecule into its neutral, extractable form[3].
Extraction: Saturate the aqueous layer with solid NaCl. Extract the aqueous phase with Ethyl Acetate (4 x 20 mL).
Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid as a viscous oil.
References
"4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | C7H13NO4 | CID 18442970 - PubChem." National Center for Biotechnology Information. URL:[Link]
"Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." ACS Publications. URL: [Link]
Troubleshooting common impurities in 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid reactions
Welcome to the technical support center for the synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the synthesis of this important intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions to achieve higher purity and yield.
I. Overview of the Synthesis and Key Challenges
The most common laboratory and industrial synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid involves the reaction of 4-(methylamino)butanoic acid with methyl chloroformate in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions and the introduction of process-related impurities. The purity of the final product is critical, especially in pharmaceutical applications, as even trace amounts of certain impurities can have significant consequences.
This guide will address the most frequently encountered impurities, their mechanisms of formation, and effective strategies for their prevention and removal.
II. Troubleshooting Common Impurities in a Question-and-Answer Format
FAQ 1: My final product is contaminated with a nitrosamine. How do I identify it and prevent its formation?
Answer:
This is a critical issue, as nitrosamines are a class of potentially carcinogenic impurities. The most likely nitrosamine impurity in this synthesis is N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) .
a) Identification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA):
NMBA is a known animal and potential human carcinogen.[1] Its presence, even at trace levels, is a significant safety concern. Highly sensitive analytical techniques are required for its detection and quantification.
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is the gold standard for detecting trace levels of nitrosamines. It offers high sensitivity and selectivity.
NMR Spectroscopy: While less sensitive than LC-MS/MS, ¹H NMR can be used to detect higher levels of NMBA. The N-methyl group of NMBA will have a characteristic chemical shift that is different from the starting material and the desired product.
b) Mechanism of NMBA Formation:
NMBA is formed from the reaction of the secondary amine starting material, 4-(methylamino)butanoic acid, with a nitrosating agent under acidic conditions.[2] Common sources of nitrosating agents in a laboratory or manufacturing setting include:
Nitrite impurities in reagents or water.
Oxides of nitrogen (NOx) from the environment (e.g., from gas-powered equipment or atmospheric pollution).
The reaction is typically acid-catalyzed.
c) Prevention and Mitigation Strategies:
Preventing the formation of NMBA is the most effective strategy.
Source Control:
Use high-purity starting materials and reagents with low nitrite content.
Utilize purified water, such as deionized or distilled water, that is free of nitrites.
Reaction Condition Control:
pH Control: Maintain a basic pH during the reaction. The formation of nitrosamines is favored under acidic conditions. The use of a suitable base during the carbamate formation step will help to suppress this side reaction.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the exposure to atmospheric NOx.
Quenching:
In some cases, a nitrosamine scavenger, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), can be added to the reaction mixture to quench any residual nitrosating agents. However, the compatibility of these scavengers with the main reaction should be evaluated.
Workflow for NMBA Prevention and Control:
Caption: Workflow for the prevention and control of NMBA impurity.
FAQ 2: I am observing unreacted starting materials in my final product. How can I drive the reaction to completion and remove them?
Answer:
The presence of unreacted 4-(methylamino)butanoic acid and residual methyl chloroformate are common issues that point to an incomplete reaction.
a) Causality and Prevention:
Stoichiometry: An incorrect molar ratio of reactants is a frequent cause. Ensure that methyl chloroformate is used in a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
Reaction Temperature: The reaction may be too slow at low temperatures. While starting the reaction at a low temperature (e.g., 0 °C) is good practice to control the initial exotherm, allowing the reaction to warm to room temperature or gentle heating may be necessary for full conversion.[3]
Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.
Base: The choice and amount of base are crucial. A non-nucleophilic base, such as triethylamine or pyridine, should be used to neutralize the HCl generated during the reaction.[4] An insufficient amount of base will result in an acidic reaction mixture, which can protonate the starting amine and reduce its nucleophilicity.
b) Removal of Unreacted Starting Materials:
4-(methylamino)butanoic acid:
Aqueous Wash: This starting material is water-soluble. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it highly water-soluble and easily removed into the aqueous phase. This should be followed by a wash with brine to remove residual water from the organic layer.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the more polar starting material.
Methyl Chloroformate:
Aqueous Quench: Methyl chloroformate reacts with water to form methanol and HCl.[5] Quenching the reaction mixture with water or a dilute aqueous base (e.g., sodium bicarbonate solution) will hydrolyze any remaining methyl chloroformate.
Evaporation: Methyl chloroformate is volatile. It can often be removed during the solvent evaporation step (rotoevaporation).
FAQ 3: My product analysis shows the presence of dimethyl carbonate (DMC). What is the source of this impurity and how can I avoid it?
Answer:
Dimethyl carbonate (DMC) is a common byproduct when using methyl chloroformate.
a) Mechanism of DMC Formation:
DMC is formed from the reaction of methyl chloroformate with methanol. The source of methanol can be:
Impurity in the solvent: Using a non-anhydrous solvent that contains methanol.
Hydrolysis of methyl chloroformate: If water is present in the reaction, methyl chloroformate can hydrolyze to form methanol, which can then react with another molecule of methyl chloroformate to produce DMC.
b) Prevention of DMC Formation:
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction.
Use anhydrous solvents.
Dry all glassware thoroughly before use.
Run the reaction under an inert atmosphere (nitrogen or argon).
Fresh Reagents: Use freshly opened or properly stored methyl chloroformate, as it can degrade over time, especially if exposed to moisture.
c) Removal of DMC:
DMC is a relatively volatile and non-polar compound.
Evaporation: It can often be removed along with the solvent during rotary evaporation.
Chromatography: If present in significant amounts, column chromatography can be used to separate it from the more polar product.
Impurity Formation Pathways:
Caption: Common impurity formation pathways in the synthesis.
III. Analytical and Purification Protocols
Protocol 1: General HPLC Method for Purity Analysis
This method can be used as a starting point for analyzing the purity of your 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid.
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Detection
UV at 210 nm or Mass Spectrometry (for impurity identification)
Injection Volume
10 µL
Note: This is a general method and may require optimization for your specific sample matrix and impurity profile.
Protocol 2: Recrystallization for Product Purification
Recrystallization is an effective method for removing many common impurities.
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems to screen include ethyl acetate, isopropanol/water, or toluene.
Procedure:
a. Dissolve the crude product in a minimal amount of the hot solvent.
b. If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
c. Allow the solution to cool slowly to room temperature to form well-defined crystals.
d. Further cool the flask in an ice bath to maximize product precipitation.
e. Collect the crystals by vacuum filtration.
f. Wash the crystals with a small amount of the cold recrystallization solvent.
g. Dry the purified crystals under vacuum.
IV. Summary of Key Impurities and Control Strategies
Impurity
Source
Prevention / Mitigation
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Reaction of starting material with nitrosating agents.
Use high-purity reagents, maintain basic pH, use an inert atmosphere.
4-(methylamino)butanoic acid
Incomplete reaction.
Use slight excess of methyl chloroformate, ensure adequate base and mixing, optimize temperature.
Methyl Chloroformate
Incomplete reaction.
Aqueous quench, evaporation.
Dimethyl Carbonate (DMC)
Reaction of methyl chloroformate with methanol.
Strict anhydrous conditions.
V. References
BenchChem. (2025). Technical Support Center: Piperidine Carbamate Synthesis. Retrieved from a hypothetical BenchChem technical note.
BenchChem. (2025). Temperature control issues in carbamate synthesis. Retrieved from a hypothetical BenchChem technical note.
PubChem. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. National Center for Biotechnology Information. [Link]
Manasa Life Sciences. (n.d.). 4-(Methylamino)butanoic Acid / NMBA Starting material. Retrieved from [Link]
PubChem. (n.d.). 4-(Methylnitrosoamino)butanoic acid. National Center for Biotechnology Information. [Link]
BenchChem. (n.d.). 4-(Methylamino)butanoic acid. Retrieved from a hypothetical BenchChem product page.
Grokipedia. (n.d.). Methyl chloroformate. Retrieved from a hypothetical chemical encyclopedia.
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
Boc-Amines. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from a hypothetical chemical blog.
MDPI. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). [Link]
BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
Grokipedia. (n.d.). Methyl chloroformate. Retrieved from a hypothetical chemical encyclopedia.
ScienceDirect. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
PubChem. (n.d.). 4-(Methylnitrosoamino)butanoic acid. National Center for Biotechnology Information. [Link]
A Comparative Guide to GABA Derivatives in Organic Synthesis: Standard Workhorses vs. The Specialized N-Methyl, N-Methoxycarbonyl Analogue
Introduction: The Central Role of GABA and the Need for Synthetic Control Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a molecule of profo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of GABA and the Need for Synthetic Control
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a molecule of profound interest in medicinal chemistry and drug development.[1] Its structural analogues, such as pregabalin, baclofen, and gabapentin, are cornerstones in the treatment of epilepsy, neuropathic pain, and spasticity.[1][2] However, the synthesis of novel, complex GABAergic molecules is not trivial. GABA's zwitterionic nature and the presence of two reactive functional groups—an amine and a carboxylic acid—necessitate the use of protecting groups to achieve selective transformations and prevent undesirable side reactions during multi-step syntheses.[1][3]
This guide provides a comparative analysis of the most common, or "standard," GABA derivatives used in organic synthesis against a more specialized, less common analogue: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid . We will explore the strategic advantages and inherent trade-offs of each approach, supported by experimental insights and protocols to inform rational decisions in the design of complex synthetic routes.
Section 1: The Workhorses - Standard GABA Protecting Group Strategies
In routine organic synthesis, the choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal—a concept known as orthogonality.[4][5] For GABA, the most prevalent strategies involve the protection of the amine with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
N-Boc-4-aminobutanoic Acid (Boc-GABA-OH): The Acid-Labile Standard
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in both solution- and solid-phase synthesis.[4][6] Its popularity stems from its high stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, while being readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][7]
Synthesis: Boc-GABA is typically prepared in a straightforward, one-step reaction between GABA and Di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Application: It is an excellent choice for standard amide bond formations using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress racemization.[8][9]
Deprotection: Removal is clean and efficient, usually achieved by stirring in a solution of TFA in dichloromethane (DCM).[1][7]
N-Cbz-4-aminobutanoic Acid (Cbz-GABA-OH): The Hydrogenolysis-Labile Alternative
The benzyloxycarbonyl (Cbz or Z) group offers an orthogonal deprotection strategy.[6] It is stable to the acidic conditions used to remove Boc groups, making it valuable in syntheses where acid-sensitive functionalities must be preserved.[6][10]
Synthesis: Cbz-GABA is readily synthesized from GABA and benzyl chloroformate (Cbz-Cl) under basic conditions.[11]
Application: Like Boc-GABA, it is widely used in peptide coupling reactions. Its stability to mild acid allows for the selective deprotection of other groups, such as tert-butyl esters.[12]
Deprotection: The Cbz group is most commonly and mildly removed by catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst), yielding the free amine, toluene, and carbon dioxide.[12][13] Strong acids like HBr in acetic acid can also be used for cleavage.[10]
Section 2: A Specialized Alternative: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
This specific derivative introduces two key modifications to the GABA core: an N-methyl group and an N-methoxycarbonyl (Moc) group. Unlike Boc- and Cbz-GABA, which are primarily temporary protecting groups, these modifications are often integral to the final target molecule's structure and function.
Structural and Functional Implications:
N-Methylation: The presence of an N-methyl group can significantly alter a molecule's pharmacological profile. It can increase metabolic stability, improve membrane permeability, and modify binding affinity to biological targets by reducing the molecule's ability to act as a hydrogen bond donor.[14][15] In synthesis, N-methylation also prevents certain side reactions, such as the formation of pyroglutamate.
N-Methoxycarbonyl (Moc) Group: The Moc group is a simple carbamate. Compared to Boc, it is significantly more stable to acidic conditions.[7] However, its removal is generally less facile, often requiring harsh basic conditions (saponification) which may not be compatible with other functional groups in the molecule.[13]
Synthetic Accessibility:
Crucially, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is not a readily available starting material in the same way as its Boc and Cbz counterparts. Its synthesis is a multi-step process, representing a significant investment in synthetic effort. A plausible route would involve:
Esterification of GABA's carboxylic acid.
N-methylation of the amino ester, often via reductive amination.[16][17]
Protection of the secondary amine with the methoxycarbonyl group using methyl chloroformate.
Hydrolysis of the ester to reveal the free carboxylic acid.
This multi-step path makes it a bespoke building block, synthesized for a specific purpose, rather than a general-purpose intermediate.
Section 3: Head-to-Head Comparison and Strategic Application
The choice between a standard GABA derivative and a specialized one like 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is entirely dependent on the synthetic goal.
Moc is stable to acid/hydrogenolysis; offers different orthogonality
Key Advantage
Widely used, predictable, excellent for acid-stable syntheses
Mild deprotection, ideal for preserving acid-sensitive groups
Directly incorporates the N-methyl moiety for pharmacological design
Key Disadvantage
Requires handling of strong, corrosive acids for deprotection
Requires a metal catalyst which can be incompatible with some functional groups (e.g., alkynes, thioethers)
Significant synthetic effort to prepare; harsh deprotection for Moc group
Application Scenarios:
Choose N-Boc-GABA when: You are performing standard peptide couplings and your molecule is stable to strong acid. It is the default choice for many solid-phase peptide synthesis (SPPS) campaigns using the "Boc/Bn strategy".[6][18]
Choose N-Cbz-GABA when: Your synthetic route involves acid-sensitive groups (like tert-butyl esters) that must remain intact while the amine is deprotected.[12]
Synthesize and use 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid when: The N-methyl group is a non-negotiable, permanent feature of your final target molecule. Its use is not as a temporary protecting group strategy but as the installation of a key structural and pharmacophoric element.
Section 4: Visualization of Synthetic Strategies
The following diagrams illustrate the synthetic pathways and decision-making logic involved in choosing a GABA derivative.
Caption: Comparative synthetic pathways from GABA.
Caption: Decision workflow for selecting a GABA derivative.
Section 5: Experimental Protocols
Protocol 1: Standard Amide Coupling using N-Boc-GABA
This protocol describes a typical solution-phase amide bond formation.
Objective: To synthesize N-Boc-4-aminobutanoic benzylamide.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Dissolve N-Boc-4-aminobutanoic acid (1.0 eq) in anhydrous DCM.
Add HOBt (1.2 eq) and Benzylamine (1.0 eq) to the solution.
Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[8]
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure amide.
Protocol 2: Plausible Synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
This protocol outlines a potential multi-step synthesis.
Step 2a: Synthesis of 4-(Methylamino)butanoic acid ethyl ester
Dissolve 4-aminobutanoic acid ethyl ester hydrochloride (1.0 eq) in methanol.
Add an aqueous solution of formaldehyde (37%, 1.1 eq).
Adjust the pH to ~6-7 with a mild base.
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.
Stir at room temperature overnight.
Quench the reaction carefully with acid, concentrate, and perform an aqueous workup to isolate the N-methylated amino ester.
Step 2b: N-Methoxycarbonylation
Dissolve the product from Step 2a (1.0 eq) in DCM with triethylamine (1.5 eq).
Cool to 0 °C and slowly add methyl chloroformate (1.1 eq).
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
Perform an aqueous workup to isolate the fully protected intermediate, ethyl 4-[(methoxycarbonyl)(methyl)amino]butanoate.
Step 2c: Saponification
Dissolve the ester from Step 2b (1.0 eq) in a mixture of THF/water.
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
Acidify the mixture to pH ~3 with 1M HCl.
Extract the product with ethyl acetate, dry the organic layers, and concentrate to yield the final product, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid.
Conclusion
The selection of a GABA derivative for organic synthesis is a critical strategic decision. For most applications requiring the temporary masking of GABA's amine functionality, N-Boc-GABA and N-Cbz-GABA remain the undisputed workhorses due to their ease of preparation, predictable reactivity, and well-established, orthogonal deprotection schemes. They provide the flexibility needed for complex molecular construction.
In contrast, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid represents a fundamentally different tool. It is not a simple protected version of GABA but a distinct, functionalized building block. Its utility lies in scenarios where the N-methyl group is a required final feature for modulating the pharmacological properties of the target molecule. The significant synthetic investment required for its preparation is justified only when this specific structural modification is the primary objective of the research program. Understanding this distinction between a temporary protecting group and a permanent structural modification is paramount for any scientist working in drug development and organic synthesis.
References
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Benchchem. The Strategic Role of tert-Butyl N-Cbz-4-aminobutanoate in Advancing GABAergic Research.
Duke, R.K. et al. (2025). Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate.
Benchchem. A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
Karthikeyan, J. & Vaitheessaran, B. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
Benchchem. Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery.
Chemistry Steps. (2023). Boc Protecting Group for Amines.
Gunda, P. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Aurelio, L. et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
Rowles, I. et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC.
Bocsci. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
Alfa Chemistry. Deprotection Of Protected Amino Acids.
Waldmann, H. & Kunz, H. (1996). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry.
Fields, G.B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In: Methods in Molecular Biology, Vol. 35.
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
Wikipedia. Reductive amination.
Yoo, B.W. et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate.
Al-Harrasi, A. et al. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC.
Coric, M. et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI.
Common Organic Chemistry. Amine to Amide (EDC + HOBt).
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Cook, M.C. et al. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science Publishers.
Li, Y. et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI.
European Patent Office. (2020). MEANS AND METHODS FOR SYNTHESIZING PRECURSORS OF Y-AMINOBUTYRIC ACID (GABA) ANALOGS.
Dudin, G. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
Bocsci. Introduction and removal of alkyl protecting groups of several common amino groups.
Young, J.D. et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptides.
El-Faham, A. & Albericio, F. Amino Acid-Protecting Groups. SciSpace.
Ganesan, A. et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed.
Google Patents. EP0165226A2 - 4-Amino-butanoic-acid derivatives, preparation and use.
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
A Comparative Guide to the Reactivity of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid and Other Amino Acid Linkers in Bioconjugation
Introduction: The Critical Role of Linker Chemistry in Advanced Therapeutics In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a pivotal component tha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Linker Chemistry in Advanced Therapeutics
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a pivotal component that dictates the stability, efficacy, and toxicity profile of the conjugate.[1][] The choice of an amino acid-based linker is a strategic decision that influences not only the pharmacokinetic and pharmacodynamic properties of the ADC but also the feasibility of its synthesis. This guide provides an in-depth comparison of the reactivity of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, a non-natural, N-methylated amino acid linker, with other commonly employed amino acid linkers. We will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The central thesis of this guide revolves around the unique reactivity profile of N-methylated amino acids, such as 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. The presence of the N-methyl group introduces significant steric hindrance and alters the nucleophilicity of the secondary amine, thereby posing distinct challenges and advantages in peptide synthesis and bioconjugation compared to their primary amine counterparts.[1][3]
The Impact of N-Methylation on Amino Acid Reactivity: A Mechanistic Overview
The introduction of a methyl group on the alpha-amino nitrogen of an amino acid has profound implications for its chemical reactivity, primarily during peptide bond formation. This modification is a double-edged sword: while it can confer desirable properties such as increased metabolic stability and enhanced cell permeability to the final conjugate, it complicates the synthetic process.[4][5]
The primary challenge stems from two interconnected factors:
Steric Hindrance: The methyl group adds bulk around the nitrogen atom, physically obstructing the approach of the activated carboxyl group of the incoming amino acid. This steric clash significantly slows down the rate of peptide bond formation.[6][7]
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the basicity of the nitrogen atom. However, this is overshadowed by the steric hindrance, which is the dominant factor in reducing the effective nucleophilicity of the secondary amine in the context of a coupling reaction.[3][4]
These factors necessitate more forceful coupling conditions, including the use of highly reactive coupling reagents and extended reaction times, to achieve satisfactory yields.[1][8]
Comparative Analysis of Linker Reactivity in Solid-Phase Peptide Synthesis (SPPS)
To provide a clear comparison, we will evaluate the reactivity of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid against two widely used amino acid linkers: Glycine (a simple, non-hindered linker) and Valine-Citrulline (Val-Cit), a dipeptide linker renowned for its use in FDA-approved ADCs.[9][10]
Coupling Efficiency: A Head-to-Head Perspective
While direct, publicly available, head-to-head quantitative data for the coupling efficiency of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid against Glycine and Val-Cit linkers under identical conditions is limited, a robust comparison can be constructed based on the extensive literature on the coupling of N-methylated amino acids.
Linker Type
Representative Structure
Relative Coupling Efficiency
Key Considerations
Glycine
H₂N-CH₂-COOH
High
Lacks steric hindrance, allowing for rapid and efficient coupling with standard reagents (e.g., HBTU, DIC/HOBt).
Valine-Citrulline (Val-Cit)
See Diagram Below
Moderate to High
The valine residue introduces some steric bulk compared to glycine, but coupling is generally efficient with standard protocols.
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
CH₃-N(COOCH₃)-(CH₂)₃-COOH
Low to Moderate
Significant steric hindrance from the N-methyl group necessitates the use of more potent coupling reagents (e.g., HATU, PyBOP) and longer reaction times.[1][3]
Val [label="Valine"];
Cit [label="Citrulline"];
PABC [label="PABC Spacer"];
Drug [label="Drug"];
Val -- Cit [label="Peptide Bond"];
Cit -- PABC [label="Amide Bond"];
PABC -- Drug [label="Carbamate Linkage"];
}
Caption: Structure of a typical Val-Cit-PABC linker.
The lower reactivity of N-methylated amino acids necessitates a departure from standard SPPS protocols. The use of highly efficient coupling reagents is paramount to drive the reaction to completion and minimize the formation of deletion sequences.
Recommended Coupling Reagents for N-Methylated Amino Acids:
Coupling Reagent
Activating Additive
Base
Performance for N-Methylated Amino Acid Coupling
HATU
Internal (HOAt)
DIPEA
Highly Effective: Generally considered the reagent of choice due to the high reactivity of its HOAt-based active ester.[1][3]
PyBOP
Internal (HOBt)
DIPEA
Effective: Generally provides good yields, but may be less efficient for coupling two adjacent N-methylated residues.[4]
HBTU/HCTU
Internal (HOBt/6-Cl-HOBt)
DIPEA
Less Effective: Often results in lower yields and incomplete couplings due to insufficient reactivity to overcome steric hindrance.[1][3]
Experimental Protocols: A Guide to Working with N-Methylated Linkers
The successful incorporation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid into a peptide sequence requires optimized protocols that account for its unique reactivity.
Protocol 1: Solid-Phase Coupling of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid using HATU
This protocol outlines a robust method for coupling N-methylated amino acids on a solid support.
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
Activation of the Amino Acid: In a separate vessel, dissolve 3 equivalents of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.[4][11]
Monitoring the Reaction: The standard Kaiser test is not reliable for secondary amines. Use a bromophenol blue test or a chloranil test to monitor the reaction progress.[12]
Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove all soluble reagents and byproducts.
Caption: Workflow for coupling N-methylated amino acids in SPPS.
Cleavage of the N-Methoxycarbonyl Protecting Group
The methoxycarbonyl (Moc) group on the nitrogen of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid serves as a protecting group that must be removed to liberate the secondary amine for further conjugation or to unmask the final linker structure. The cleavage of this carbamate is a critical step that influences the overall utility of the linker.
Comparative Stability of N-Protecting Groups
The stability of the N-protecting group dictates the orthogonality of the synthetic strategy. The Moc group exhibits a different stability profile compared to the more common Fmoc and Boc groups.
Requires harsher conditions for cleavage (e.g., strong acid or base, or specific reagents like TMSI).[14]
Generally stable to the mild basic conditions used for Fmoc removal and the acidic conditions for Boc removal.
The increased stability of the N-methoxycarbonyl group can be advantageous in certain synthetic designs where a more robust protecting group is required. However, its removal requires more stringent conditions that could potentially compromise the integrity of the rest of the molecule.
Protocol 2: Cleavage of the N-Methoxycarbonyl Group
The cleavage of the N-methoxycarbonyl group can be achieved under various conditions, with the choice depending on the sensitivity of the substrate.
Method A: Acidic Hydrolysis
Reagents: Trifluoroacetic acid (TFA) or HBr in acetic acid.
Procedure: Treat the N-Moc protected compound with a solution of TFA or HBr in acetic acid at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.
Considerations: These are harsh conditions that may cleave other acid-labile protecting groups.
Method B: Basic Hydrolysis
Reagents: Strong base such as NaOH or KOH in a protic solvent.
Procedure: Reflux the N-Moc protected compound in a solution of a strong base.
Considerations: These conditions can lead to racemization and other side reactions.
Method C: Silyl-based Reagents
Reagents: Trimethylsilyl iodide (TMSI) or a combination of MeSiCl₃ and triethylamine.[14]
Procedure: Treat the N-Moc protected compound with the silyl reagent in an aprotic solvent.
Considerations: This method offers a milder alternative to strong acid or base hydrolysis.
Caption: Cleavage pathways for the N-methoxycarbonyl group.
Conclusion: Strategic Selection of Amino Acid Linkers
The choice of an amino acid linker is a critical decision in the design of bioconjugates. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, as an N-methylated linker, presents a unique set of challenges and opportunities. Its reduced reactivity due to steric hindrance necessitates the use of specialized coupling protocols and reagents. However, the resulting N-methylated amide bond can enhance the metabolic stability of the final conjugate, a highly desirable attribute in drug development.
In contrast, simpler linkers like glycine offer facile synthesis but may not provide the same level of enzymatic resistance. Dipeptide linkers such as Val-Cit have a proven track record in clinically approved ADCs, offering a balance of stability and controlled enzymatic cleavage.
Ultimately, the optimal linker choice depends on a holistic consideration of the desired properties of the final bioconjugate, the synthetic feasibility, and the overall therapeutic strategy. A thorough understanding of the reactivity profiles of different amino acid linkers, as outlined in this guide, is essential for the rational design of next-generation targeted therapies.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC)
BenchChem. (2025).
BenchChem. (2025). A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable. BenchChem.
Kasper, M. A., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 18(11), 3845-3860.
Lisurek, M., et al. (2020). Cleavable linkers and their application in MS-based target identification. Drug Discovery Today: Technologies, 37, 25-33.
E-mail, M., et al. (2023).
Kalkhof, S., & Sinz, A. (2010). Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Analytical Chemistry, 82(16), 7049-7057.
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
Zhang, G. (2014). Design of cleavable linkers and applications in chemical proteomics.
Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
Kasper, M. A., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4263-4277.
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1549-1570.
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.
BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
Madsen, J. L., & Clausen, M. H. (2021). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Chemistry – A European Journal, 27(61), 15036-15050.
Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Volume E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
Martin, D. E., et al. (2021). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. The Journal of Organic Chemistry, 86(17), 11629-11636.
Leal, M., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
BenchChem. (2025).
DMPK. (2026).
BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. BenchChem.
Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(23), 7383-7394.
Ajinomoto Bio-Pharma Services. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Ajinomoto Bio-Pharma Services.
Gyros Protein Technologies. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Gyros Protein Technologies.
Hu, D., et al. (2011). Thermodynamics and kinetics of the hydrolysis of terpenes. Atmospheric Chemistry and Physics, 11(13), 6435-6448.
Nikalje, M. D., & Ghodke, P. P. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2010(11), 166-177.
Gorokhov, A. P., et al. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 27(10), 2070-2071.
Liu, Y., et al. (2021). Possible atmospheric source of NH2SO3H: the hydrolysis of HNSO2 in the presence of neutral, basic, and acidic catalysts.
A Senior Application Scientist's Guide to Validating Mass Spectrometry Fragmentation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
In the landscape of drug development and molecular analysis, the unambiguous structural confirmation of small molecules is paramount. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as a cornerstone techni...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and molecular analysis, the unambiguous structural confirmation of small molecules is paramount. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as a cornerstone technique for elucidating molecular structures by analyzing their characteristic fragmentation patterns.[1][2] This guide provides an in-depth, experience-driven approach to validating the fragmentation pattern of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, a compound of interest for its potential applications. We will move beyond a simple recitation of methods to explain the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.
Foundational Understanding: The Analyte and the Technique
Before entering the laboratory, a thorough theoretical analysis is crucial. The structure of our target molecule, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, dictates our experimental strategy.
Key Functional Groups: Carboxylic acid, tertiary amine, and a carbamate (ester-amide). These polar groups make the molecule ideally suited for soft ionization techniques like Electrospray Ionization (ESI).
The presence of multiple functional groups suggests several potential sites for protonation and fragmentation, which we can predict and then verify experimentally.
The Analytical Cornerstone: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
To achieve confident structural elucidation, high-resolution mass spectrometry is indispensable.[1][5][6] Instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provide accurate mass measurements to the third or fourth decimal place.[6] This precision is critical for:
Confirming Elemental Composition: The exact mass of the precursor ion and its fragments allows for the confident assignment of molecular formulas.[1][2]
Resolving Isobaric Interferences: High resolution distinguishes between fragments with very similar nominal masses but different elemental compositions.[7]
Our strategy will rely on ESI in positive ion mode, as the tertiary amine is a primary site for protonation, leading to the formation of the [M+H]+ ion.
Predicting the Fragmentation Pathway: A Mechanistic Approach
Based on established fragmentation rules for similar structures like amino acids and carboxylic acids, we can hypothesize the major fragmentation pathways for the [M+H]+ ion of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (precursor ion m/z 176.0917).[8][9][10]
Key Predicted Fragmentation Reactions:
Loss of Water (H₂O): Carboxylic acids readily lose water (18.0106 Da) from the protonated precursor, a common fragmentation route.
Loss of Carbon Monoxide (CO) and Water: A subsequent loss of carbon monoxide (28.00 Da) from the dehydrated ion.
Loss of Methanol (CH₃OH): Cleavage of the carbamate's methyl ester group can result in the loss of methanol (32.0262 Da).
Loss of the Methoxycarbonyl Group (·COOCH₃): Radical loss of the methoxycarbonyl group (59.0133 Da).
Cleavage of the Butanoic Acid Chain: Alpha-cleavage adjacent to the nitrogen is a dominant pathway for amines, leading to fragmentation of the butanoic acid sidechain.[8]
The following diagram illustrates these predicted pathways.
Caption: A typical workflow for small molecule fragmentation validation.
Protocol: LC-HR-MS/MS Analysis
Sample Preparation:
Prepare a 1 mg/mL stock solution of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-mimicking solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.
Liquid Chromatography (LC) Parameters:
Rationale: While direct infusion can be used, LC separation is crucial for analyzing complex mixtures and removing potential interferences.
[11] * Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A suitable gradient to elute the polar analyte (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
High-Resolution Mass Spectrometry (HR-MS) Parameters:
Rationale: These parameters are starting points and should be optimized for the specific instrument.
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Flow: 600 L/Hr.
Acquisition Mode: Data-Dependent Acquisition (DDA) to automatically trigger MS/MS on the most intense precursor ions.
Full Scan MS Range: m/z 50-500.
MS/MS Scan Range: m/z 50-200.
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to capture a wide range of fragments.
Data Interpretation and Validation
The core of the validation lies in comparing the acquired experimental data with our theoretical predictions.
Data Analysis Steps:
Precursor Ion Confirmation: Extract the mass spectrum for the chromatographic peak of the analyte. The measured accurate mass of the precursor ion should match the theoretical mass of [C₇H₁₃NO₄+H]⁺ (176.0917 Da) within a narrow mass tolerance (e.g., < 5 ppm).
Fragment Ion Annotation: Analyze the MS/MS spectrum. Propose elemental formulas for the observed fragment ions based on their accurate masses.
Pathway Confirmation: Match the observed neutral losses (the mass difference between the precursor and a fragment) to the predicted fragmentation pathways (e.g., loss of H₂O, CH₃OH).
Comparison of Predicted vs. Experimental Data
The following table summarizes the expected key fragments and provides columns to be filled with experimental data.
Predicted Fragment Ion
Molecular Formula
Theoretical m/z
Observed m/z (Hypothetical)
Mass Error (ppm)
Proposed Neutral Loss
[M+H]+
[C₇H₁₄NO₄]⁺
176.0917
176.0915
-1.1
-
[M+H-H₂O]+
[C₇H₁₂NO₃]⁺
158.0817
158.0815
-1.3
H₂O
[M+H-CH₃OH]+
[C₆H₁₀NO₃]⁺
144.0661
144.0659
-1.4
CH₃OH
[M+H-H₂O-CO]+
[C₆H₁₂NO₂]⁺
130.0868
130.0866
-1.5
H₂O, CO
[M+H-∙COOCH₃]+
[C₅H₁₂NO₂]⁺
118.0868
118.0867
-0.8
∙COOCH₃
α-cleavage product
[C₄H₈NO₂]⁺
102.0555
102.0554
-1.0
C₃H₅O₂
This table should be populated with the researcher's own experimental data. A close match between the theoretical and observed m/z values, with low ppm error, provides strong evidence for the proposed fragment structures and, by extension, the structure of the parent molecule.
Orthogonal Techniques for Unambiguous Confirmation
While HR-MS/MS is powerful, true validation often requires orthogonal techniques that measure different physicochemical properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation. [12]¹H and ¹³C NMR spectra provide definitive information on the carbon-hydrogen framework and the connectivity of atoms, confirming the presence and location of the methyl, methoxy, and butanoic acid moieties.
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This technique can be used to confirm the number of exchangeable protons (in this case, the carboxylic acid proton). [6]By introducing the sample into a deuterated solvent (e.g., D₂O), the acidic proton will exchange with deuterium, resulting in a mass shift of +1 Da for the precursor ion, confirming the presence of the carboxylic acid group.
Conclusion
Validating a mass spectrometry fragmentation pattern is a systematic process that integrates theoretical prediction with high-precision experimental data. By employing high-resolution MS/MS, carefully interpreting the resulting spectra, and confirming findings with orthogonal methods like NMR, researchers can achieve unambiguous structural confirmation of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. This rigorous, self-validating approach ensures the highest level of scientific integrity and is essential for applications in drug development, metabolomics, and analytical chemistry.
References
MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Available from: [Link]
LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Available from: [Link]
National Institutes of Health (NIH). (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]
ResearchGate. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]
PubChemLite. (n.d.). 4-[(methoxycarbonyl)(methyl)amino]butanoic acid (C7H13NO4). Available from: [Link]
NextSDS. (n.d.). 4-[(methoxycarbonyl)(methyl)amino]butanoic acid — Chemical Substance Information. Available from: [Link]
PubChem. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. Available from: [Link]
Nature. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Available from: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Available from: [Link]
IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
A Comparative Guide to Validating HPLC-UV Methods for 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. We will explore the validation of this method in accordance with international regulatory guidelines and compare its performance against alternative analytical techniques.
The Analyte: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a small organic molecule whose accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of final products.[1][2][3] Its structure presents specific analytical challenges that necessitate a robust and validated quantification method.
The Workhorse of Pharmaceutical Analysis: HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability.[4][5] The method separates compounds based on their polarity, and the UV detector quantifies them by measuring their absorbance of light at a specific wavelength.[6] For a compound like 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, which contains a carboxyl group, UV detection in the low wavelength range (200-210 nm) is often employed.[6]
A Typical HPLC-UV Method
A standard HPLC-UV method for the quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid would involve the following:
Instrumentation: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
Chromatographic Conditions:
Column: A C18 reverse-phase column is a common choice for separating polar to moderately nonpolar compounds.[7]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.[8]
Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[5]
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, ensures reproducibility.[7]
Detection Wavelength: The wavelength of maximum absorbance for the analyte, determined from its UV spectrum. For compounds with only a carboxyl chromophore, this is typically around 210 nm.[8]
Injection Volume: A consistent injection volume, usually between 10-20 µL, is used.[7]
The Imperative of Method Validation
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12] The core parameters for validation are outlined in the ICH Q2(R2) guideline.[13][14]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential parameters for validating a quantitative HPLC-UV method.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[13]
The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm no co-elution.
Linearity
To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a defined range.[15]
A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[16]
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.[16]
The defined range should cover the expected concentrations in the samples to be analyzed.
Accuracy
The closeness of the test results to the true value.[9] It is often expressed as percent recovery.[17]
Recovery of 80-120% is often acceptable, but this can vary depending on the analyte concentration.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-day and inter-analyst variability).[15]
The Relative Standard Deviation (RSD) should typically be ≤ 2%.[13]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
Usually determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Usually determined as a signal-to-noise ratio of 10:1.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]
The results should remain within the acceptance criteria for accuracy and precision when parameters like mobile phase composition, pH, and column temperature are slightly varied.
Experimental Protocol: A Step-by-Step Guide to Validation
Here is a detailed protocol for validating an HPLC-UV method for 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid.
System Suitability Testing
Before starting the validation, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution multiple times and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
Specificity
Procedure: Inject a blank (matrix without analyte), a standard solution of the analyte, and a sample containing the analyte along with potential impurities or degradation products.
Analysis: Assess the chromatograms for any interfering peaks at the retention time of the analyte. Use a PDA detector to check for peak purity.
Linearity and Range
Procedure: Prepare a series of at least five calibration standards of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid at different concentrations, spanning the expected range of the samples. Inject each standard in triplicate.
Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[18]
Accuracy
Procedure: Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix) at a minimum of three concentration levels (low, medium, and high) within the specified range. Analyze these samples in triplicate.
Analysis: Calculate the percent recovery for each sample.[17]
Precision
Repeatability (Intra-assay precision):
Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each) on the same day, with the same analyst and equipment.[9]
Analysis: Calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision:
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Analysis: Calculate the RSD for the combined results from both sets of experiments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.
Analysis: For the signal-to-noise approach, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Procedure: Deliberately make small variations to the method parameters, such as the mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), and column temperature (e.g., ±5°C). Analyze samples under these modified conditions.
Analysis: Evaluate the impact of these changes on the results and determine if they remain within the acceptance criteria for accuracy and precision.
Caption: Workflow for HPLC-UV Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful and widely used technique, other methods can also be employed for the quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, each with its own advantages and disadvantages.[]
Method
Principle
Advantages
Disadvantages
HPLC-UV
Separation based on polarity, detection via UV absorbance.[20]
Robust, cost-effective, widely available, good for routine quality control.[4][5]
Moderate sensitivity, potential for interference from co-eluting compounds without chromophores.[20]
LC-MS/MS
Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[21]
Unparalleled sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[7] Can identify and quantify compounds based on their mass-to-charge ratio.[20]
Higher cost of instrumentation and maintenance, requires specialized expertise, susceptible to matrix effects like ion suppression.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass spectrometric detection.[22]
High resolution and sensitivity for volatile and semi-volatile compounds.
Requires derivatization for non-volatile compounds like amino acids, which can add complexity to sample preparation.[22]
Capillary Electrophoresis (CE)
Separation of charged molecules in a capillary based on their electrophoretic mobility.[]
High separation efficiency, requires small sample volumes.
Lower sensitivity compared to HPLC, reproducibility can be a challenge.[5]
Making the Right Choice: HPLC-UV vs. LC-MS/MS
The decision between HPLC-UV and LC-MS/MS often comes down to the specific requirements of the analysis.[7]
For routine quality control and release testing of bulk drug substances or formulated products where the analyte concentration is high and the matrix is relatively clean, HPLC-UV is often the method of choice due to its robustness and cost-effectiveness.
For bioanalytical studies (e.g., in plasma or urine), where the analyte concentration is expected to be very low and the sample matrix is complex, the superior sensitivity and selectivity of LC-MS/MS are typically required. [23]
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an HPLC-UV method for the quantification of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. A thoroughly validated method provides confidence in the reliability and accuracy of the generated data. While HPLC-UV remains a robust and cost-effective workhorse for many applications, the choice of analytical technique should always be guided by the specific requirements of the analysis, with LC-MS/MS offering a powerful alternative for challenging applications that demand higher sensitivity and selectivity.
References
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link][10]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link][13]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][24]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][11]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link][14]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][25]
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][26]
BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link][15]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link][12]
SlideShare. (n.d.). Analytical methods validation as per ich & usp. [Link][27]
IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][16]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][28]
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link][29]
AMSbiopharma. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link][4]
National Center for Biotechnology Information. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. [Link][23]
LinkedIn. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link][20]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link][9]
Chromatography Online. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link][30]
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link][22]
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link][31]
Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link][8]
National Center for Biotechnology Information. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. [Link][1]
NextSDS. (n.d.). 4-[(methoxycarbonyl)(methyl)amino]butanoic acid — Chemical Substance Information. [Link][3]
Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link][18]
ResearchGate. (2025, August 5). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
A Researcher's Guide to the Safe and Compliant Disposal of 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the disposal of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS No. 756874-13-2), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, empowering you to manage this substance with confidence and integrity.
Hazard Profile and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is classified with several key hazards that directly inform its handling and disposal requirements.
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times to prevent exposure. The causality is clear: direct contact can lead to chemical burns to the eyes and significant skin irritation, while inhalation of dust or aerosols can compromise respiratory function.
Table 1: Required Personal Protective Equipment (PPE)
Equipment
Specification
Rationale
Eye Protection
Safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4]
Protects against splashes and dust that can cause serious, irreversible eye damage.
Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling.[3]
Body Protection
Laboratory coat and appropriate protective clothing.[4][5]
Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection
NIOSH/MSHA-approved respirator.
Required if working outside a fume hood or if dust generation is unavoidable.[4][6]
Immediate Handling Protocol:
All handling of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid should occur within a certified chemical fume hood to control vapor and dust exposure.[7][8]
Prevent the formation of dust during handling.[4][5][7]
The Core Principle of Disposal: Professional Hazardous Waste Management
Due to its identified hazards, 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid must be treated as hazardous waste . It is crucial to understand that this chemical cannot be disposed of via standard laboratory drains or in regular solid waste receptacles.[7][9][10]
The rationale for this directive is rooted in federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials from "cradle to grave."[9][11][12] Improper disposal can lead to environmental contamination, damage to plumbing infrastructure, and pose a significant risk to public health. Therefore, the only acceptable disposal pathway is through a licensed environmental services provider.[12][13]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid waste.
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate the waste stream.
Designation: Designate a specific waste container solely for 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid and any materials (e.g., contaminated gloves, weigh boats, paper towels) grossly contaminated with it.
Segregation: Do not mix this waste with other chemical streams.[13] As a carboxylic acid derivative, it is particularly important to keep it segregated from:
Bases (can cause a violent neutralization reaction).
This segregation is a critical safety control, preventing unintended and potentially dangerous chemical reactions within the waste container.[14]
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage.
Material Compatibility: Use a container made of high-density polyethylene (HDPE) or another material known to be compatible with acidic compounds.[13][14] Do not use metal containers.[11]
Condition: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top lid.[13]
Headspace: Fill the container to no more than 90% of its capacity.[11] This 10% headspace allows for vapor expansion due to temperature fluctuations, preventing pressure buildup and potential leaks.
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[12][15]
Content: The label must be securely affixed to the container and clearly state:
The full chemical name: "4-[(Methoxycarbonyl)(methyl)amino]butanoic acid" .
The associated hazards: "Irritant, Corrosive (Eyes)" .[13]
The Accumulation Start Date (the date the first drop of waste was added to the container).
This information ensures that anyone handling the container is immediately aware of its contents and the associated risks.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[9][15]
Ventilation: The storage area must be well-ventilated.[7][9]
Secondary Containment: Place the waste container within a larger, chemically compatible secondary container (e.g., a containment tray) to capture any potential leaks.[9][13]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a professional disposal facility.
Contact: Coordinate with your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste disposal company for pickup.[12][15]
Documentation: Provide the disposal company with any required documentation, which typically includes a copy of the Safety Data Sheet (SDS).
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6][7][16] Seek medical attention if irritation develops or persists.[8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7][16] Seek immediate medical attention.[8]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7][8]
Small Spill: For a small spill (that you are trained to handle), wear appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite), and transfer it to a sealed, labeled hazardous waste container for disposal.[7][17][18] Ensure the area is well-ventilated.
Large Spill: Evacuate the area and contact your institution's emergency response team or EH&S office immediately.[18]
Visual Workflow and Summary
To aid in understanding, the following diagram illustrates the complete disposal workflow.
Caption: Disposal workflow for 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid.
Table 2: Disposal Procedure Summary
Parameter
Requirement
Waste Category
Hazardous Chemical Waste
Container
High-Density Polyethylene (HDPE), leak-proof, with a secure lid.
Labeling
Must include "Hazardous Waste," full chemical name, hazards, and accumulation start date.
Storage
Designated, ventilated Satellite Accumulation Area with secondary containment.
Final Disposal
Via a licensed hazardous waste contractor or institutional EH&S department.
References
4-[(methoxycarbonyl)(methyl)amino]butanoic acid — Chemical Substance Information . NextSDS. [Link]
4-Aminobutyric acid Safety Data Sheet . PCCA. [Link]
Chemical Waste Disposal Guidelines . Emory University. [Link]
4-[(methoxycarbonyl)amino]butanoic acid — Chemical Substance Information . NextSDS. [Link]
Personal protective equipment for handling 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
Advanced Operational and Safety Guide: Handling 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid As drug development professionals and analytical chemists, handling specialized intermediate compounds requires moving beyon...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational and Safety Guide: Handling 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
As drug development professionals and analytical chemists, handling specialized intermediate compounds requires moving beyond basic safety guidelines into mechanistic risk management. 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid (CAS: 756874-13-2) is a highly reactive organic acid derivative[1]. Because of its specific functional groups—a carboxylic acid paired with a protected amino-ester—it presents acute hazards to biological tissues, specifically the eyes, skin, and respiratory tract[2].
This guide provides a self-validating operational protocol for the safe handling, transfer, and disposal of this compound, ensuring that every safety measure is mechanistically justified and procedurally sound.
Mechanistic Hazard Assessment
Understanding why a chemical is dangerous is the first step in effective risk mitigation. The hazards associated with this compound are not merely regulatory checkboxes; they represent specific chemical interactions with human physiology.
Table 1: GHS Hazard Classifications and Physiological Causality
GHS Classification
Hazard Code
Mechanistic Causality & Physiological Impact
Required Mitigation
Serious Eye Damage 1
H318
The acidic moiety causes rapid pH alteration in the aqueous environment of the eye, leading to immediate protein denaturation and irreversible corneal damage[1].
Gas-tight safety goggles + full face shield.
Skin Irritation 2
H315
Disrupts the lipid bilayer of the stratum corneum. Prolonged contact leads to localized erythema and dermatitis[2].
Double-layer nitrile or butyl rubber gloves (>0.5mm)[3].
STOT SE 3
H335
Inhalation of airborne particulates or vapors causes acute inflammation of the respiratory tract mucosa[1].
Validated fume hood (80-120 FPM airflow).
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) should never be the primary method of exposure control. Environmental isolation is mandatory.
Self-Validating Fume Hood Protocol:
Visual Inspection: Ensure the fume hood sash is clean and unobstructed.
Airflow Validation (Self-Check): Before opening the chemical container, verify that the digital airflow monitor reads between 80 and 120 feet per minute (FPM). If a digital monitor is unavailable, tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.
Spatial Isolation: Keep all materials at least 6 inches (15 cm) inside the hood to prevent vapor rollback into the operator's breathing zone[4].
Personal Protective Equipment (PPE) Matrix
Due to the H318 (Serious Eye Damage) and H315 (Skin Irritation) classifications, standard laboratory attire is insufficient. You must implement a multi-layered barrier system[5].
Ocular Protection: Standard safety glasses are prohibited. You must wear non-vented or indirectly vented chemical splash goggles to prevent vapor intrusion, overlaid with a clear polycarbonate face shield [6].
Dermal Protection (Hands): Use a double-gloving technique. The inner glove acts as a tactile layer, while the outer glove provides chemical resistance. Use Nitrile or Butyl rubber gloves with a minimum thickness of 0.5 mm and a breakthrough time of >480 minutes[3].
Dermal Protection (Body): A knee-length, chemically resistant lab coat (e.g., Tyvek or fluid-resistant polymer blend) fully buttoned to the collar.
Sequential PPE donning workflow prioritizing respiratory and ocular protection.
Self-Validating Operational Workflow
When weighing or transferring 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, use the following step-by-step methodology to ensure zero environmental release.
Step 1: Glove Integrity Check
Before donning, inflate each outer glove with ambient air and roll the cuff tightly. Submerge in water or listen closely to verify there are no pinhole leaks.
Step 2: Static Elimination
Organic powders can carry static charges, causing them to aerosolize upon opening (increasing H335 inhalation risk). Wipe the exterior of the chemical bottle and the weighing spatula with a static-dissipative cloth before opening.
Step 3: Closed-System Transfer
Place a pre-tared, sealable vial on the analytical balance strictly inside the fume hood.
Carefully open the chemical container, keeping your face behind the hood sash.
Transfer the required mass using a clean, dry spatula.
Self-Validation Check: Seal both the source container and the destination vial before removing your hands from the fume hood. This guarantees no particulate matter escapes the engineered airflow.
Emergency Spill Response and Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent severe physiological damage[4].
Emergency response pathways for structural containment and physiological exposure.
Physiological Exposure Protocol:
Eye Contact (H318): Immediately flush eyes with a continuous stream of water at the eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure complete irrigation[6]. Do not wait for symptoms to develop. Seek an ophthalmologist immediately.
Skin Contact (H315): Remove contaminated clothing instantly. Rinse the affected area under the safety shower for 15 minutes[5]. Wash gently with mild soap and water.
Spill Containment & Disposal Protocol:
Evacuate & Isolate: Warn personnel in the immediate vicinity and restrict access.
Neutralization: Do not use water, as it may spread the acidic compound. Cover the spill with a specialized acid-binding agent, diatomaceous earth, or dry sand[4].
Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a chemically compatible, sealable hazardous waste container.
Disposal: Label the container explicitly as "Hazardous Acidic Organic Waste (Contains CAS 756874-13-2)" and transfer it to the facility's designated hazardous waste management team in accordance with local environmental regulations[3].